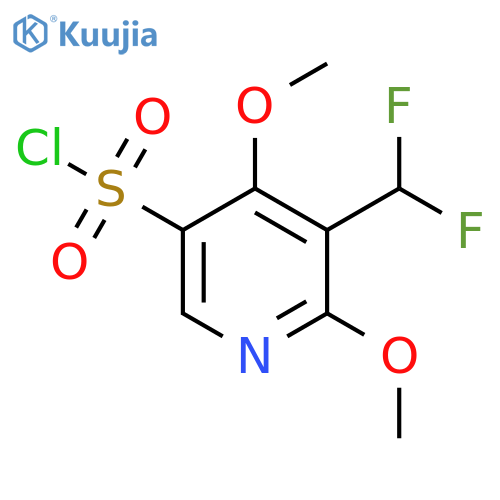Cas no 1804454-02-1 (3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)

1804454-02-1 structure
商品名:3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
CAS番号:1804454-02-1
MF:C8H8ClF2NO4S
メガワット:287.66822719574
CID:4851390
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride
-
- インチ: 1S/C8H8ClF2NO4S/c1-15-6-4(17(9,13)14)3-12-8(16-2)5(6)7(10)11/h3,7H,1-2H3
- InChIKey: IYBJDVIHFWJZKG-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CN=C(C(C(F)F)=C1OC)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 73.9
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072092-500mg |
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride |
1804454-02-1 | 97% | 500mg |
$823.15 | 2022-04-02 | |
| Alichem | A029072092-1g |
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride |
1804454-02-1 | 97% | 1g |
$1,534.70 | 2022-04-02 | |
| Alichem | A029072092-250mg |
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride |
1804454-02-1 | 97% | 250mg |
$489.60 | 2022-04-02 |
3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
1804454-02-1 (3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 506-17-2(cis-Vaccenic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
